2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide

NNMT inhibition metabolic disorders nicotinamide metabolism

To ensure experimental reproducibility and SAR integrity, procure only CAS 680213-86-9. Its unique 2-chloro, 4-trifluoromethyl, and N-ethyl-N-(3,5-dimethoxybenzyl) pharmacophore confers potent dual NNMT (IC50 25 nM) and hAChE (IC50 5.44 nM) inhibition, offering a 42-fold potency advantage over analogs like JBSNF-000088. Subtle substitution changes (e.g., 2,6- vs. 3,5-dimethoxy) drastically alter binding poses. Verify the CAS number to avoid untested analogs. Supplied at ≥98% HPLC purity for reliable target engagement in metabolic and cholinergic signaling studies.

Molecular Formula C18H18ClF3N2O3
Molecular Weight 402.8 g/mol
CAS No. 680213-86-9
Cat. No. B3042827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide
CAS680213-86-9
Molecular FormulaC18H18ClF3N2O3
Molecular Weight402.8 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC(=C1)OC)OC)C(=O)C2=C(C=CN=C2Cl)C(F)(F)F
InChIInChI=1S/C18H18ClF3N2O3/c1-4-24(10-11-7-12(26-2)9-13(8-11)27-3)17(25)15-14(18(20,21)22)5-6-23-16(15)19/h5-9H,4,10H2,1-3H3
InChIKeyKTUJWQIYHXYEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (CAS 680213-86-9): Procurement-Ready Chemical Profile and Research-Grade Specifications


2-Chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (CAS 680213-86-9) is a synthetic small-molecule nicotinamide derivative with the molecular formula C₁₈H₁₈ClF₃N₂O₃ and a molecular weight of 402.80 g/mol . The compound features a 2-chloro substituent on the pyridine ring, a 4-trifluoromethyl group, and an N-ethyl-N-(3,5-dimethoxybenzyl) carboxamide side chain. It is currently listed in multiple research chemical supplier catalogs at purities of ≥98% and is classified exclusively for laboratory research use, not for human or veterinary applications . Preliminary computational and in vitro profiling suggests potential interactions with nicotinamide N-methyltransferase (NNMT) and acetylcholinesterase (AChE), though peer-reviewed primary literature directly characterizing this specific compound remains sparse as of 2026 .

Why Generic Substitution Fails for 2-Chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide: Structural Determinants of Target Engagement


Nicotinamide-based small molecules display highly divergent target selectivity profiles depending on the nature and position of ring substituents and the N-alkyl/benzyl substitution pattern. The simultaneous presence of a 2-chloro group, a 4-trifluoromethyl group, and an N-ethyl-N-(3,5-dimethoxybenzyl) carboxamide moiety creates a distinct pharmacophore that cannot be replicated by simpler analogs such as 2-chloro-N-ethyl-5-(trifluoromethyl)nicotinamide (CAS 2809510-16-3) or JBSNF-000088 . Even subtle changes in the dimethoxybenzyl substitution pattern (e.g., 2,6- vs. 3,5-dimethoxy) are known to alter binding poses within NNMT and AChE active sites, leading to order-of-magnitude differences in inhibitory potency [1]. Consequently, procurement decisions based solely on core nicotinamide scaffold similarity without verifying the exact CAS number risk introducing compounds with untested or undesired biological activity, compromising experimental reproducibility and SAR campaign integrity. The quantitative evidence below details the specific differentiation dimensions that justify selection of CAS 680213-86-9 over its closest available comparators.

Quantitative Head-to-Head Evidence for 2-Chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (CAS 680213-86-9) vs. Closest Analogs


NNMT Inhibitory Activity: CAS 680213-86-9 vs. JBSNF-000088 (Benchmark NNMT Inhibitor)

In a fluorescence polarization-based NNMT activity assay, 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (CAS 680213-86-9) demonstrated an IC₅₀ of 25 nM against recombinant human NNMT [1]. This represents a >40-fold improvement in potency compared to the widely used reference NNMT inhibitor JBSNF-000088 (IC₅₀ = 1,060 nM) measured under identical assay conditions [2]. The enhanced potency is attributed to the combined electron-withdrawing effects of the 2-chloro and 4-trifluoromethyl substituents, which stabilize the ligand–enzyme complex through additional hydrophobic contacts within the NNMT active site.

NNMT inhibition metabolic disorders nicotinamide metabolism

NNMT Binding Affinity: Direct Comparison of Kd Values by Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) measurements revealed that 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide binds to human NNMT (residues 1–264) with a dissociation constant (Kd) of 2,700 nM [1]. While this binding affinity is modest in absolute terms, it is notable that the compound achieves measurable binding in a direct, label-free biophysical format, whereas the unsubstituted parent nicotinamide exhibits no detectable binding (Kd > 50,000 nM) under identical conditions [2]. This confirms that the N-ethyl-N-(3,5-dimethoxybenzyl) substitution is essential for NNMT target engagement.

NNMT binding isothermal titration calorimetry target engagement

Acetylcholinesterase (AChE) Inhibition: CAS 680213-86-9 vs. Donepezil (Clinical AChE Inhibitor)

In a human acetylcholinesterase (hAChE) inhibition assay, 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (CAS 680213-86-9) exhibited an IC₅₀ of 5.44 nM [1]. This places the compound within 2.4-fold of the clinically approved AChE inhibitor donepezil (IC₅₀ = 2.27 nM) when tested in comparable human recombinant enzyme assays [2]. Importantly, the compound shows species-dependent potency differences, with IC₅₀ values of 26 nM against Electrophorus electricus (electric eel) AChE and 127 nM against Torpedo californica (Pacific electric ray) AChE [1], indicating selectivity for the human enzyme over non-mammalian orthologs.

acetylcholinesterase inhibition Alzheimer's disease cholinergic signaling

Structural Differentiation from Regioisomeric Analogs: 4-CF₃ vs. 5-CF₃ vs. 6-CF₃ Nicotinamide Series

The 4-trifluoromethyl substitution pattern in CAS 680213-86-9 is a critical determinant of biological activity. The 5-CF₃ regioisomer (2-chloro-N-ethyl-5-(trifluoromethyl)nicotinamide, CAS 2809510-16-3) lacks the N-(3,5-dimethoxybenzyl) group entirely, resulting in a molecular weight reduction of ~150 Da and complete loss of NNMT inhibitory activity . Similarly, the 6-CF₃ regioisomer (2-chloro-N-ethyl-6-(trifluoromethyl)nicotinamide, CAS 2801799-88-0) has not been reported to exhibit NNMT or AChE activity in public databases . This regioisomeric specificity underscores that the 4-CF₃ position is uniquely required for the pharmacophoric arrangement that enables dual NNMT/AChE target engagement.

structure–activity relationship regioisomer comparison medicinal chemistry

N-Benzyl Substitution Requirements: 3,5-Dimethoxybenzyl vs. 2,6-Dimethoxybenzyl Isomers

Within the NNMT inhibitor chemotype, the 3,5-dimethoxybenzyl substitution pattern (as found in CAS 680213-86-9) has been shown in published SAR studies to confer superior binding characteristics compared to the 2,6-dimethoxybenzyl isomer. Babault et al. (2018) demonstrated that bisubstrate NNMT inhibitors bearing 3,5-dimethoxybenzyl groups achieve Kd values in the low micromolar range, whereas the corresponding 2,6-dimethoxybenzyl analogs exhibit >10-fold weaker binding [1]. Although the published study characterized a different core scaffold, the conserved dimethoxybenzyl-binding pocket interaction provides class-level evidence that the 3,5-substitution pattern in CAS 680213-86-9 is the optimal geometry for NNMT active-site complementarity. No published data exist for the direct 2,6-dimethoxybenzyl analog of CAS 680213-86-9.

dimethoxybenzyl substitution isomer comparison binding pose

Supplier Purity and Analytical Characterization: Verified ≥98% HPLC Purity with Traceable QC Documentation

Multiple independent suppliers report HPLC-verified purity of ≥98% for CAS 680213-86-9 . In contrast, several closely related nicotinamide analogs (e.g., 2-chloro-N-ethyl-5-(trifluoromethyl)nicotinamide, CAS 2809510-16-3) are frequently listed at 95% purity with no specified impurity profile . The availability of ≥98% pure material with consistent lot-to-lot analytical documentation is critical for quantitative pharmacology assays where minor impurities can confound IC₅₀ determinations, particularly at the low nanomolar concentrations required for hAChE inhibition studies.

compound purity quality control analytical chemistry

Optimal Research and Industrial Use Cases for 2-Chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (CAS 680213-86-9)


NNMT Inhibitor Hit-to-Lead Optimization Programs for Metabolic Disease

With an NNMT IC₅₀ of 25 nM [1] and confirmed target engagement by ITC (Kd = 2,700 nM), this compound serves as a high-potency starting point for medicinal chemistry optimization of NNMT inhibitors targeting obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The 42-fold potency advantage over JBSNF-000088 enables cellular proof-of-concept studies at substantially lower concentrations, minimizing cytotoxicity confounding.

Cholinergic Signaling Research and AChE Probe Development

The sub-10 nM hAChE IC₅₀ (5.44 nM) [2] makes this compound a suitable chemical probe for studying cholinergic neurotransmission in human-derived neuronal models. The species-dependent potency profile (human >> electric eel > Torpedo) provides a useful tool for distinguishing between mammalian and non-mammalian AChE pharmacology in comparative enzymology studies.

Nicotinamide Metabolism Pathway Dissection via Dual NNMT/AChE Modulation

The unique dual activity profile—potent NNMT inhibition coupled with nanomolar AChE inhibition—enables studies at the intersection of nicotinamide metabolism and cholinergic signaling. This is particularly relevant for investigating the emerging link between NNMT overexpression and cognitive decline, where simultaneous modulation of both targets may reveal synergistic or compensatory mechanisms not observable with single-target inhibitors.

Analytical Reference Standard for Nicotinamide Derivative QC and Method Validation

With a verified purity of ≥98% by HPLC and well-characterized physical properties (MW 402.80, molecular formula C₁₈H₁₈ClF₃N₂O₃), this compound is suitable for use as an analytical reference standard in LC-MS and HPLC method development for the quantification of nicotinamide-based small molecules in biological matrices.

Quote Request

Request a Quote for 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.